![molecular formula C6H12O5 B3030135 L-Fucose CAS No. 87-96-7](/img/structure/B3030135.png)
L-Fucose
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Overview
Description
L-fucopyranose is the pyranose form of L-fucose. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a this compound and a fucopyranose.
Rhamnose, also known as L-rha or 6-deoxymannose, belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a is a six-carbon containing moeity. Rhamnose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Rhamnose has been primarily detected in feces. Within the cell, rhamnose is primarily located in the cytoplasm.
A six-member ring deoxysugar with the chemical formula C6H12O5. It lacks a hydroxyl group on the carbon at position 6 of the molecule.
Scientific Research Applications
Glycoprotein Synthesis in the Golgi Apparatus : L-Fucose is involved in the synthesis of glycoproteins in the Golgi complex of the liver. It is initially incorporated in the perchloric acid-insoluble fraction of the Golgi complex and then in the perchloric acid-soluble fraction before being released into serum (Sturgess et al., 1973).
Biological Properties and Potential Applications : this compound exhibits unique biological properties, such as playing a key role in cell-cell and cell-matrix interactions. It has potential applications in controlling white blood cell formation, treating rheumatoid arthritis, and as a skin moisturizing agent in cosmeceuticals (Péterszegi et al., 2003).
Role in Host-Microbe Symbiosis : In the mammalian gut, this compound acts as a mediator of host-microbe symbiosis. It can suppress the virulence of pathogens and pathobionts, highlighting its potential relevance in gut health and human diseases (Pickard & Chervonsky, 2015).
Impact on Brain Protein Metabolism : this compound is linked to improved retention of learned behavior in rats, suggesting its role in cognitive processes and brain protein metabolism (Wetzel et al., 1980).
Chemical, Enzymatic, and Microbial Synthesis : this compound is sourced from microbial extracellular polysaccharides and has applications in medical fields, including anticancer and anti-inflammatory effects. Its production is studied through chemical, enzymatic, and microbial processes (Vanhooren & Vandamme, 1999).
Inhibitor of Plant Cell Wall Polysaccharide Fucosylation : this compound serves as an inhibitor in plant cell wall polysaccharide biosynthesis, with implications for plant growth and morphology studies (Villalobos et al., 2015).
High Productivity Microbial Synthesis : Research on metabolically engineered Escherichia coli demonstrates high productivity in this compound synthesis, indicating its potential for large-scale industrial applications (Meng et al., 2023).
Metabolic Impact on E. coli : The impact of this compound as a carbon source on E. coli metabolism has been studied, revealing insights for efficient bio-based product production (Kim et al., 2019).
Perdeuterated Fucose Production : Research on glyco-engineered bacteria for producing perdeuterated this compound has applications in structural biology, specifically in NMR and neutron macromolecular crystallography studies (Gajdos et al., 2020).
Potential in Pathologic Processes : Alpha-L-Fucose has been implicated in various normal and pathological processes, including inflammation, infectious diseases, and neoplastic progression, due to its role in cell-recognition and adhesion-signaling pathways (Listinsky et al., 1998).
properties
CAS RN |
87-96-7 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1 |
InChI Key |
SHZGCJCMOBCMKK-DHVFOXMCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
melting_point |
140°C |
Other CAS RN |
2438-80-4 |
physical_description |
Solid |
solubility |
985 mg/mL |
synonyms |
alpha Fucose alpha-Fucose Deoxygalactose Fucose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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